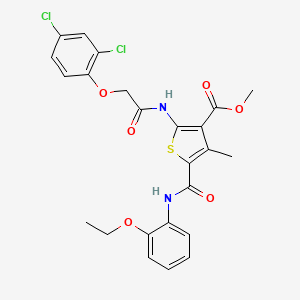
Methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a thiophene ring substituted with multiple functional groups, including dichlorophenoxy, acetamido, ethoxyphenylcarbamoyl, and methyl ester groups. Its unique structure suggests potential utility in medicinal chemistry, materials science, and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiophene Core: The thiophene ring can be synthesized via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.
Introduction of the Dichlorophenoxy Group: This step involves the nucleophilic aromatic substitution of 2,4-dichlorophenol with a suitable leaving group on the thiophene ring.
Acetamido Group Addition: The acetamido group can be introduced through an acylation reaction using acetic anhydride or acetyl chloride.
Carbamoylation: The ethoxyphenylcarbamoyl group is added via a reaction with ethoxyphenyl isocyanate.
Esterification: Finally, the carboxylic acid group on the thiophene ring is esterified using methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to multi-kilogram quantities.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and strong bases like sodium hydride (NaH) for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the synthesis of novel organic compounds.
Biology
The compound’s structure suggests potential biological activity, possibly as an enzyme inhibitor or receptor modulator. Research could explore its effects on various biological pathways and its potential as a lead compound in drug discovery.
Medicine
Given its complex structure, the compound might exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities. Further studies are needed to elucidate its therapeutic potential and safety profile.
Industry
In materials science, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The exact mechanism of action would depend on the specific application. In a biological context, the compound might interact with proteins or enzymes, altering their function. For example, the dichlorophenoxy group could mimic natural ligands, binding to receptors and modulating their activity. The thiophene ring might interact with nucleic acids or other biomolecules, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-(2-(2,4-dichlorophenoxy)acetyl)carbohydrazonoyl)benzoate
- 4-((E)-{[2-(2,4-dichlorophenoxy)propanoyl]hydrazono}methyl)-2-ethoxyphenyl 4-ethoxybenzoate
Uniqueness
Compared to similar compounds, Methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate stands out due to its combination of functional groups, which confer unique chemical reactivity and potential biological activity. The presence of both dichlorophenoxy and ethoxyphenylcarbamoyl groups provides a distinctive profile that could lead to novel applications in various fields.
Eigenschaften
Molekularformel |
C24H22Cl2N2O6S |
|---|---|
Molekulargewicht |
537.4 g/mol |
IUPAC-Name |
methyl 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-5-[(2-ethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C24H22Cl2N2O6S/c1-4-33-18-8-6-5-7-16(18)27-22(30)21-13(2)20(24(31)32-3)23(35-21)28-19(29)12-34-17-10-9-14(25)11-15(17)26/h5-11H,4,12H2,1-3H3,(H,27,30)(H,28,29) |
InChI-Schlüssel |
JRRCLGGAYCCMMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C(=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)C(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


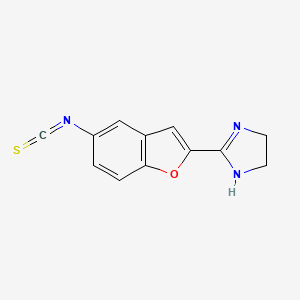
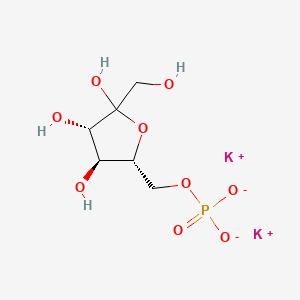
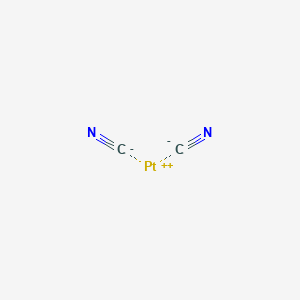
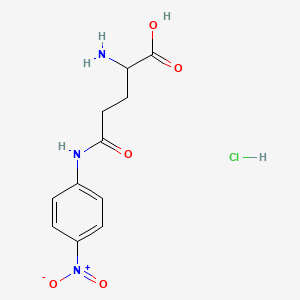


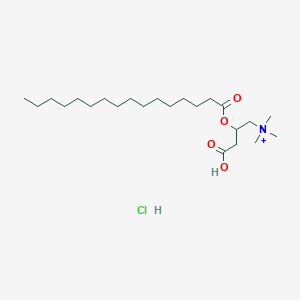

![5-[3-Ethoxy-4-(3-ethyl-5-methyl-2(3H)-benzothiazolylidene)-2-butenylidene]-3-ethyl-2-[(3-ethyl-4,5-diphenyl-2(3H)-thiazolylidene)methyl]-4,5-dihydro-4-oxothiazolium iodide](/img/structure/B12061811.png)
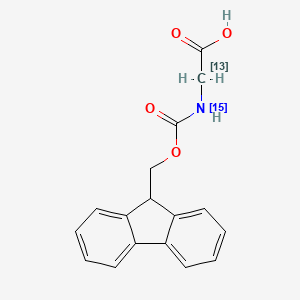

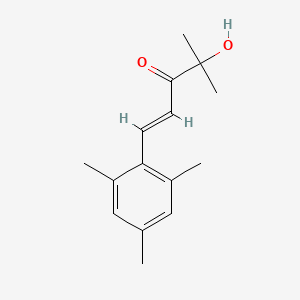
![Pentacyclo[5.4.0(2,6).0(3,10).0(5,9)]Undecane-8,11-Dione](/img/structure/B12061842.png)

